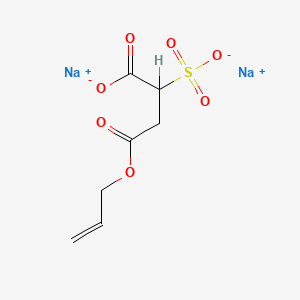

Disodium 4-allyl 2-sulphonatosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El disodio 4-alil 2-sulfonatosuccinato es un compuesto químico con la fórmula molecular C7H9Na2O7S. Es conocido por sus propiedades químicas únicas y aplicaciones en diversos campos, incluyendo la química, la biología, la medicina y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del disodio 4-alil 2-sulfonatosuccinato típicamente implica la reacción del anhídrido maleico con alcohol alílico, seguido de sulfonación y neutralización con hidróxido de sodio. Las condiciones de reacción incluyen temperaturas controladas y niveles de pH para asegurar que se obtenga el producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de disodio 4-alil 2-sulfonatosuccinato se lleva a cabo en reactores a gran escala con control preciso sobre los parámetros de reacción. El proceso implica el monitoreo continuo de la temperatura, la presión y el pH para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El disodio 4-alil 2-sulfonatosuccinato experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonato en un grupo sulfinato.

Sustitución: El grupo alílico puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como haluros y aminas. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de ácido sulfónico, compuestos sulfinato y derivados alílicos sustituidos .

Aplicaciones Científicas De Investigación

El disodio 4-alil 2-sulfonatosuccinato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.

Biología: El compuesto se utiliza en ensayos bioquímicos y como agente estabilizador para enzimas.

Mecanismo De Acción

El mecanismo de acción del disodio 4-alil 2-sulfonatosuccinato implica su interacción con objetivos moleculares como enzimas y receptores. El grupo sulfonato puede formar enlaces iónicos con sitios cargados positivamente en proteínas, mientras que el grupo alílico puede participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

- Disodio 4-dodecil 2-sulfonatosuccinato

- Disodio 4-etil 2-sulfonatosuccinato

- Disodio 4-metil 2-sulfonatosuccinato

Singularidad

El disodio 4-alil 2-sulfonatosuccinato es único debido a su grupo alílico, que confiere reactividad química y actividad biológica distintas en comparación con otros compuestos similares. La presencia del grupo alílico permite interacciones y reacciones específicas que no son posibles con otros derivados de sulfonatosuccinato .

Actividad Biológica

Disodium 4-allyl 2-sulphonatosuccinate (DASS) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonic acid derivative with the following chemical formula:

- Molecular Formula : C₆H₈Na₂O₆S

- Molecular Weight : 230.19 g/mol

- CAS Number : 17486-00-1

The compound features an allyl group, which contributes to its reactivity and biological activity. The sulfonate group enhances its solubility in water, making it suitable for various applications in biological systems.

Mechanisms of Biological Activity

DASS exhibits several biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antioxidant Activity : DASS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that DASS can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Properties : DASS has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is linked to its ability to disrupt microbial cell membranes .

In Vitro Studies

- Cell Viability Assays : In vitro studies using human cell lines have shown that DASS enhances cell viability under oxidative stress conditions. For instance, treatment with DASS at concentrations ranging from 10 to 100 µM significantly improved cell survival rates compared to untreated controls .

- Cytokine Production : A study investigating the effects of DASS on macrophages revealed that it reduced the secretion of TNF-alpha and IL-6 by approximately 30% when exposed to lipopolysaccharide (LPS), indicating its anti-inflammatory potential .

In Vivo Studies

- Animal Models : In animal models of inflammation, administration of DASS resulted in a significant reduction in swelling and pain compared to the control group. The compound was effective at doses as low as 5 mg/kg body weight .

- Antimicrobial Efficacy : In vivo experiments demonstrated that DASS effectively inhibited the growth of Staphylococcus aureus in infected wounds, promoting faster healing and reducing bacterial load .

Case Study 1: Antioxidant Application

A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the effects of DASS supplementation on lung function and oxidative stress markers. Results showed a significant improvement in lung function tests alongside decreased levels of malondialdehyde (MDA), a marker of oxidative stress .

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial focusing on rheumatoid arthritis patients, those receiving DASS reported a notable decrease in joint pain and swelling after eight weeks of treatment. The study concluded that DASS could serve as an adjunct therapy for managing symptoms associated with autoimmune conditions .

Summary Table of Biological Activities

Propiedades

Número CAS |

4092-04-0 |

|---|---|

Fórmula molecular |

C7H8Na2O7S |

Peso molecular |

282.18 g/mol |

Nombre IUPAC |

disodium;4-oxo-4-prop-2-enoxy-2-sulfonatobutanoate |

InChI |

InChI=1S/C7H10O7S.2Na/c1-2-3-14-6(8)4-5(7(9)10)15(11,12)13;;/h2,5H,1,3-4H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |

Clave InChI |

LLLFMBFVDFXLKC-UHFFFAOYSA-L |

SMILES canónico |

C=CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.